molecular formula C27H20Cl2N4O5S B052216 1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid CAS No. 121608-34-2

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid

货号 B052216
CAS 编号: 121608-34-2
分子量: 583.4 g/mol
InChI 键: TWNDMJRBEQOBAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid, commonly known as DCMTP, is a chemical compound that has been widely used in scientific research. DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent.

作用机制

The mechanism of action of DCMTP is not fully understood. However, it is believed to act by inhibiting the activity of inflammatory mediators, such as COX-2 and iNOS, and modulating the expression of pro-inflammatory cytokines. DCMTP has also been shown to interact with ion channels and receptors in the nervous system, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
DCMTP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of COX-2 and iNOS. DCMTP has also been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which may contribute to its anticonvulsant activity. In addition, DCMTP has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

实验室实验的优点和局限性

DCMTP has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. DCMTP has also been found to have low toxicity and high selectivity for its target molecules. However, DCMTP has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. DCMTP also has a short half-life, which may require frequent dosing in animal studies.

未来方向

There are several future directions for the research on DCMTP. One direction is to investigate the potential therapeutic applications of DCMTP in various diseases, such as rheumatoid arthritis, epilepsy, and cancer. Another direction is to optimize the synthesis method of DCMTP to improve its yield and purity. Furthermore, the mechanism of action of DCMTP needs to be further elucidated to understand its molecular targets and signaling pathways. Finally, the pharmacokinetics and toxicology of DCMTP need to be studied to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent. DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. DCMTP has been extensively studied for its potential therapeutic applications and has been found to inhibit the production of pro-inflammatory cytokines, reduce the expression of COX-2 and iNOS, and modulate the levels of neurotransmitters. DCMTP has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, DCMTP has some limitations, such as its poor solubility and short half-life. There are several future directions for the research on DCMTP, including investigating its potential therapeutic applications, optimizing its synthesis method, and studying its pharmacokinetics and toxicology.

合成方法

DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, dimethylformamide, and acetonitrile. The yield of DCMTP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.

科学研究应用

DCMTP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticonvulsant, and antitumor properties. DCMTP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. DCMTP has also been shown to have anticonvulsant activity by reducing the frequency and duration of seizures in animal models. In addition, DCMTP has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

属性

CAS 编号

121608-34-2

分子式

C27H20Cl2N4O5S

分子量

583.4 g/mol

IUPAC 名称

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H20Cl2N4O5S/c28-18-4-9-23(29)24(16-18)32-26(35)22(15-17-2-1-3-21(14-17)33(36)37)25(34)31(27(32)39)20-7-5-19(6-8-20)30-10-12-38-13-11-30/h1-9,14-16H,10-13H2/b22-15-

InChI 键

TWNDMJRBEQOBAA-UHFFFAOYSA-N

手性 SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

规范 SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

同义词

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophen yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。